N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Description
N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor (ETBR). It is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Researchers have investigated the antibacterial properties of quinoline derivatives, including N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide . These compounds may exhibit activity against various pathogenic bacterial strains, making them relevant for combating infections.
- Quinoline-based compounds have been explored as potential anti-tubercular agents. Novel derivatives, including those containing the quinoxaline moiety, have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be a candidate in this context.
- The compound’s unique structure makes it valuable for constructing fused heterocycles. Researchers have used similar quinolone derivatives as building blocks to synthesize related four-membered to seven-membered heterocycles . These heterocycles often exhibit interesting biological activities.
- Quinolones, including N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, serve as starting points for drug development. Notably, quinine (derived from Cinchona bark) and its derivatives have been used to treat conditions like nocturnal leg cramps and arthritis . While not directly related to the compound , this highlights the broader significance of quinolones in medicine.
- Quinolines play a role in natural systems. For instance, 2-hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol) are found in plants and exist as 2(1H)-quinolone and 4(1H)-quinolone, respectively . Understanding their biological functions can provide insights into the potential of related compounds.
Antibacterial Properties
Antitubercular Activity
Heterocyclic Synthesis
Drug Development
Biological Studies
properties
IUPAC Name |
N-butyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-8-15-13(18)9-12-14(19)17-11-7-5-4-6-10(11)16-12/h4-7,12,16H,2-3,8-9H2,1H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEYFQDENHESEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
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